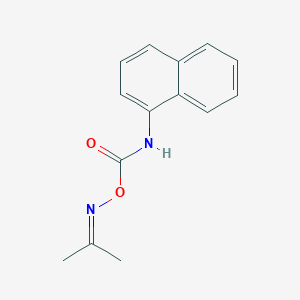
O-(N-(1-Naphthyl)carbamoyl)acetone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(1-Naphthyl)carbamoyl)acetone oxime typically involves the reaction of 1-naphthyl isocyanate with acetone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
O-(N-(1-Naphthyl)carbamoyl)acetone oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
O-(N-(1-Naphthyl)carbamoyl)acetone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(N-(1-Naphthyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets. The oxime group can participate in various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- O-(N-(3-Nitrophenyl)carbamoyl)acetone oxime
- O-(N-(2-Methoxyphenyl)carbamoyl)acetone oxime
- O-(N-(2,4-Xylyl)carbamoyl)acetone oxime
Uniqueness
O-(N-(1-Naphthyl)carbamoyl)acetone oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other oxime esters .
Propiedades
Número CAS |
60234-33-5 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(propan-2-ylideneamino) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C14H14N2O2/c1-10(2)16-18-14(17)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,15,17) |
Clave InChI |
RMQOCXBLFNWALP-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC(=O)NC1=CC=CC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


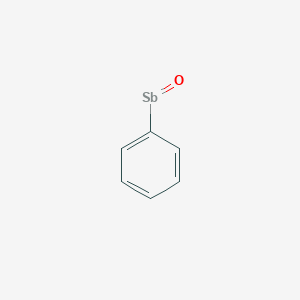
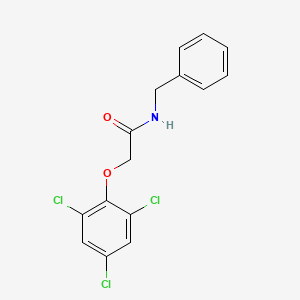
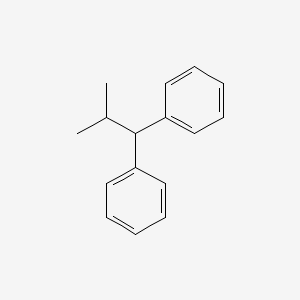

![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)
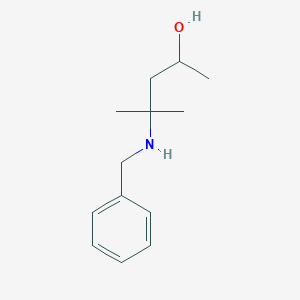
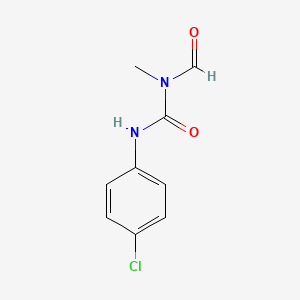
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
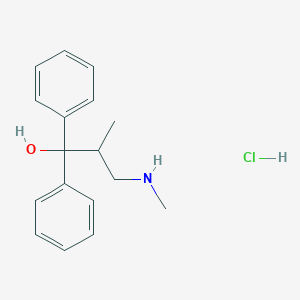
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)

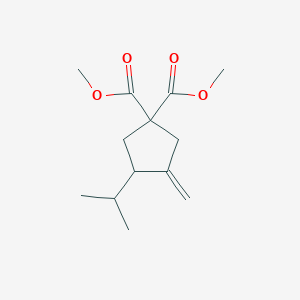

![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)
